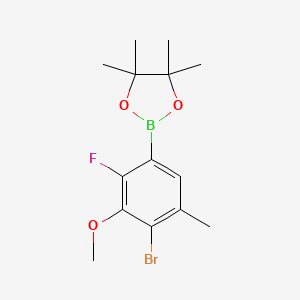
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Typical reagents include aryl halides and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine: Research is ongoing into the use of boronic acid derivatives in drug development, including anticancer and antibacterial agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid derivative. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acid derivatives with different substituents on the phenyl ring. These compounds may have varying reactivity and applications based on the nature and position of the substituents. For example:
Phenylboronic Acid: Lacks the additional substituents and has different reactivity.
4-Bromo-2-fluorophenylboronic Acid: Similar structure but without the methoxy and methyl groups.
2-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the bromine and fluorine atoms.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications.
Propiedades
Fórmula molecular |
C14H19BBrFO3 |
|---|---|
Peso molecular |
345.01 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBrFO3/c1-8-7-9(11(17)12(18-6)10(8)16)15-19-13(2,3)14(4,5)20-15/h7H,1-6H3 |
Clave InChI |
RIIMZDPSTFDCDU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



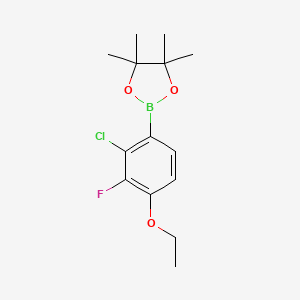
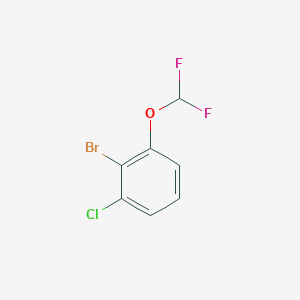
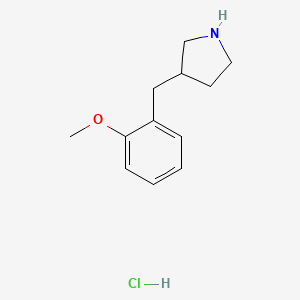
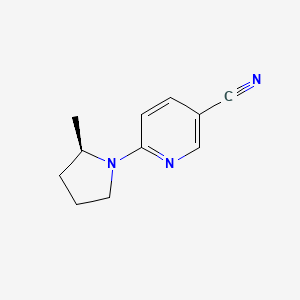
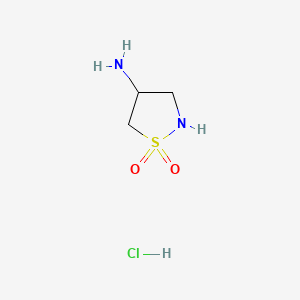
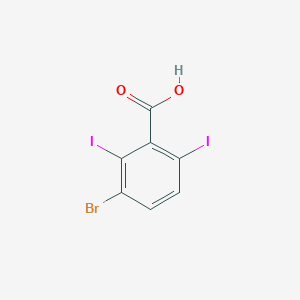
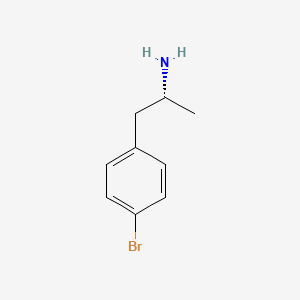

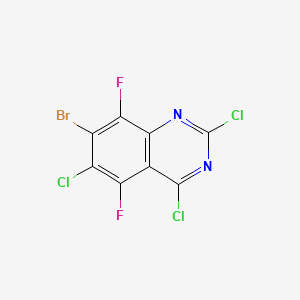

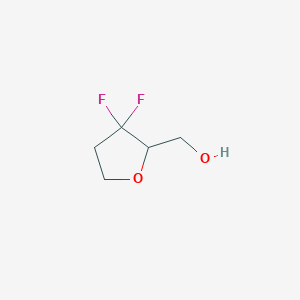
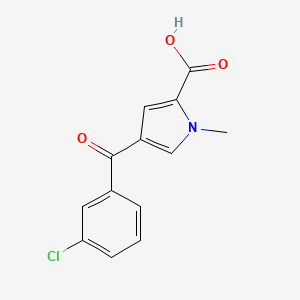
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
